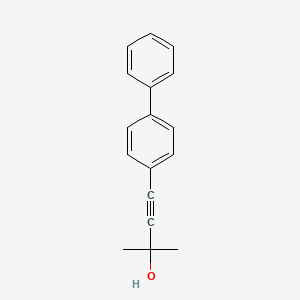

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol

Description

Significance of Aryl-Substituted Propargylic Alcohols as Versatile Building Blocks

Aryl-substituted propargylic alcohols are a class of organic compounds that contain a hydroxyl group (-OH) and an aryl group (a functional group derived from an aromatic ring) attached to a carbon atom adjacent to a carbon-carbon triple bond. nih.gov This unique arrangement of functional groups makes them highly versatile intermediates in organic synthesis. nih.gov

The synthesis of propargylic alcohols is often straightforward, typically involving the nucleophilic addition of an acetylide to an aldehyde or ketone. nih.gov Once formed, these compounds can undergo a wide variety of chemical transformations. The alcohol group can participate in reactions such as oxidation and dehydration, while the alkyne can undergo additions of hydrogen, halogens, and acids. nih.gov

One of the key applications of aryl-substituted propargylic alcohols is in the synthesis of highly substituted allylic alcohols through carbometallation reactions. rsc.org For instance, a copper-catalyzed reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents allows for the stereoselective synthesis of fully-substituted allylic alcohols. rsc.org This method is significant as it can be used to prepare optically active allylic alcohols from readily available optically active propargylic alcohols. rsc.org

Furthermore, these alcohols are precursors to other important chemical structures. For example, they can be converted to α-haloenones through electrophilic halogenations. nih.gov They are also used in the synthesis of substituted thiochromenes, which are valuable in medicinal chemistry. acs.org The ability to undergo such a diverse range of reactions makes aryl-substituted propargylic alcohols indispensable tools for the construction of complex molecular architectures.

Overview of Biphenyl-Containing Scaffolds in Modern Chemical Research

The biphenyl (B1667301) moiety, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry and materials science. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of derivatives with different properties. nih.gov The biphenyl framework provides a rigid and tunable platform for the design of new molecules with specific biological activities or material properties. acs.org

In drug discovery, biphenyl-containing scaffolds have been incorporated into a wide range of therapeutic agents. For instance, they are found in multitargeted ligands for neurodegenerative diseases, such as dual inhibitors of acetylcholinesterase and tau aggregation. nih.gov The biphenyl structure allows for specific interactions with biological targets, and its derivatives can be optimized to improve efficacy and pharmacokinetic properties. nih.govwikipedia.org

The versatility of the biphenyl scaffold is also evident in its use for the synthesis of complex, three-dimensional π-conjugated systems. acs.org These systems have unique photophysical and electrochemical properties, making them suitable for applications in organic electronics and photonics. acs.org The ability to modify the biphenyl core and the attached functional groups allows for the fine-tuning of these properties.

The synthesis of molecules containing the biphenyl scaffold often involves cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of carbon-carbon bonds between the two aryl rings. chemicalbook.com This synthetic accessibility, combined with the desirable properties of the biphenyl unit, ensures its continued importance in modern chemical research.

Structural Features and Chemical Environment of the Propargylic Alcohol and Biphenyl Moieties

The compound 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol possesses a distinct three-dimensional structure defined by the spatial arrangement of its functional groups. The propargylic alcohol moiety consists of a tertiary alcohol, where the hydroxyl group is attached to a carbon that is also bonded to two methyl groups and the butynyl chain. The butynyl group contains a carbon-carbon triple bond, which is a linear and rigid structural element.

The chemical environment of the propargylic alcohol is characterized by the electron-withdrawing nature of the adjacent alkyne and the steric bulk of the two methyl groups. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the intermolecular interactions and crystal packing of the compound. researchgate.net

The biphenyl moiety provides a large, relatively non-polar surface area, which can participate in π-stacking and van der Waals interactions. The electronic properties of the biphenyl group can be modulated by the presence of substituents on the phenyl rings, which in turn can affect the reactivity of the entire molecule. The connection of this aromatic system to the rigid alkyne linker creates a well-defined molecular architecture that can be exploited in the design of new materials and biologically active compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQJZAHQDBUXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Biphenyl 4 Yl 2 Methyl but 3 Yn 2 Ol

Hydrofunctionalization Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol is a key site for hydrofunctionalization reactions, allowing for the introduction of various functional groups across the alkyne.

Regio- and Stereoselective Hydrocarboxylation of 2-Alkynylic Alcohols

The hydrocarboxylation of alkynes is a powerful method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives. In the context of 2-alkynylic alcohols like this compound, the hydroxyl group can play a crucial role in directing the regioselectivity of the reaction.

Research has demonstrated that a palladium-catalyzed syn-hydrocarboxylation of 2-alkynylic alcohols with carbon monoxide in the presence of an alcohol can proceed with high regio- and stereoselectivity to afford 3-hydroxy-2(E)-alkenoates. nih.gov This process is believed to be enabled by hydrogen bonding interactions between the hydroxyl group of the substrate and the catalyst or reagents, which directs the addition of the carbomethoxy group to the alkyne. nih.gov

For a substrate like this compound, this reaction would be expected to yield the corresponding (E)-3-hydroxy-2-alkenoate. The reaction typically proceeds with high yields, and a variety of functional groups are tolerated. nih.gov For instance, even sterically hindered substrates such as 1,1-diphenylhept-2-yn-1-ol have been shown to react smoothly. nih.gov

Table 1: Regio- and Stereoselective Hydrocarboxylation of Representative 2-Alkynylic Alcohols

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(Pyridin-2-yl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(pyridin-2-yl)acrylate | 97 |

| 2 | 1-(Quinolin-2-yl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(quinolin-2-yl)acrylate | 71 |

| 3 | 1,1-Diphenylhept-2-yn-1-ol | (E)-Methyl 3-hydroxy-3,3-diphenylhept-4-enoate | 86 |

| 4 | 1-(4-Bromophenyl)prop-2-yn-1-ol | (E)-Methyl 3-(4-bromophenyl)-3-hydroxyacrylate | 89 |

Data sourced from a study on hydroxy group-enabled highly regio- and stereo-selective hydrocarboxylation of alkynes. nih.gov

Gold-Catalyzed Cycloisomerizations and Related Alkyne Additions of Butynol (B8639501) Derivatives

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating alkyne moieties towards nucleophilic attack. nih.govacs.org This has led to the development of a wide array of gold-catalyzed cycloisomerization and addition reactions involving butynol derivatives.

In the case of this compound, the intramolecular addition of the hydroxyl group to the gold-activated alkyne can lead to the formation of furan (B31954) derivatives. The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) can be influenced by the substitution pattern on the alkyne and the reaction conditions. For tertiary propargylic alcohols, 5-exo-dig cyclization is often favored, leading to the formation of a five-membered ring.

Furthermore, gold catalysts can promote the intermolecular addition of various nucleophiles to the alkyne. This includes the addition of water (hydration), alcohols (alkoxylation), and amines (amination). nih.govbeilstein-journals.org The activation of the alkyne by the gold catalyst makes it susceptible to attack by these nucleophiles, leading to the formation of ketones, enol ethers, or enamines, respectively. For instance, the gold(I)-catalyzed hydration of a terminal alkyne typically follows Markovnikov's rule, yielding a methyl ketone.

Gold-catalyzed reactions are known for their high functional group tolerance and mild reaction conditions. frontiersin.org Enantioselective variants of these reactions have also been developed using chiral gold catalysts, enabling the synthesis of chiral products with high enantiomeric excess. acs.orgfrontiersin.org

Propargylic Rearrangements and Substitutions

The propargylic position of this compound is another site of reactivity, allowing for rearrangements and substitution reactions.

Enantioselective Propargylic Substitution Reactions with Alkyl Radicals

Propargylic substitution reactions provide a direct method for the formation of new carbon-carbon and carbon-heteroatom bonds at the propargylic position. While transition metal-catalyzed propargylic substitutions have been extensively studied, the use of alkyl radicals as nucleophiles in enantioselective variants is a more recent development.

Recent studies have shown that the interplay of a diruthenium catalyst with visible light-generated alkyl radicals can achieve enantioselective propargylic substitution. acs.org The stereoselectivity of these reactions can be influenced by the substituents at the propargylic position. For instance, the presence of a methyl group at the propargylic position can reverse the stereoselectivity compared to substrates without this group. acs.org Furthermore, substituting the methyl group with a trifluoromethyl group has been suggested to lead to higher enantioselectivity. acs.org

In the context of this compound, the tertiary nature of the alcohol and the presence of the bulky biphenyl (B1667301) group would likely influence the stereochemical outcome of such a reaction. The specific enantioselectivity would depend on the chiral catalyst system employed and the nature of the incoming alkyl radical.

Derivatization and Functional Group Interconversions Involving this compound

The functional groups present in this compound can be interconverted to synthesize new derivatives.

Retro-Favorsky Elimination for the Generation of Terminal Arylacetylenes

The Favorskii reaction involves the base-catalyzed reaction of an alkyne with a carbonyl compound to form a propargyl alcohol. wikipedia.org The reverse reaction, known as the retro-Favorskii reaction, is an elimination process that cleaves a propargyl alcohol to generate a terminal alkyne and a ketone. wikipedia.org This reaction is particularly useful for deprotecting terminal alkynes that have been masked as 2-hydroxyprop-2-yl adducts. wikipedia.org

For this compound, a retro-Favorsky elimination would result in the formation of 4-ethynyl-1,1'-biphenyl (B107389) and acetone (B3395972). This reaction is typically carried out under basic conditions, often with potassium hydroxide (B78521) in a suitable solvent like toluene (B28343) at elevated temperatures. researchgate.net However, milder methods using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) have been developed, allowing the reaction to proceed at lower temperatures and with shorter reaction times. researchgate.net

Table 2: Comparison of Conditions for Retro-Favorsky Reactions

| Base/Reagent | Solvent | Temperature | Reaction Time | Notes |

| Potassium Hydroxide | Toluene | Reflux | Several hours | Traditional method, can require harsh conditions. researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature to Reflux | Shorter than KOH method | Milder conditions, tolerant to humidity. researchgate.net |

This transformation provides a synthetic route to terminal arylacetylenes, which are valuable building blocks in organic synthesis, from their corresponding tertiary propargylic alcohols.

Selective Functionalizations of the Hydroxyl and Alkyne Groups for Further Chemical Diversity

The molecular architecture of this compound presents two primary reactive sites for further chemical elaboration: the tertiary hydroxyl group and the terminal alkyne. The selective manipulation of these functional groups opens avenues for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. This section explores the documented and potential chemical transformations at these sites.

The strategic functionalization of the alkyne moiety in precursors is a well-established method to introduce the biphenyl scaffold. A particularly effective method for this transformation is the Sonogashira cross-coupling reaction. Research has demonstrated the successful coupling of various aryl bromides with 2-methyl-3-butyn-2-ol (B105114) to generate a library of 4-aryl-2-methyl-but-3-yn-2-ols, including the target compound, this compound.

A notable study outlines two efficient, copper-free palladium-catalyzed protocols for this synthesis. nih.gov The first method involves the direct coupling of an aryl bromide with 2-methyl-3-butyn-2-ol. A second, decarboxylative approach utilizes 4-hydroxy-4-methyl-2-pentynoic acid as the alkyne source. nih.gov These methods have proven effective for a range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents. nih.gov

The following table summarizes the synthesis of various 4-aryl-2-methyl-but-3-yn-2-ols via a copper-free Sonogashira coupling, illustrating the versatility of this approach in generating structural diversity.

Table 1: Synthesis of 4-Aryl-2-methyl-but-3-yn-2-ol Derivatives via Copper-Free Sonogashira Coupling

| Aryl Bromide | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoaniline | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 79 |

| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol | 73 |

| 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 4-(3,5-Dimethoxyphenyl)-2-methylbut-3-yn-2-ol | 89 |

| 4-Bromotoluene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 87 |

| Methyl 4-bromobenzoate | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | 72 |

| 4-Bromobenzonitrile | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 4-(4-Cyanophenyl)-2-methylbut-3-yn-2-ol | Not specified |

| 1-Bromonaphthalene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | Not specified |

Data sourced from a study on copper-free Sonogashira coupling reactions. nih.gov

While specific literature on the selective functionalization of the hydroxyl group of this compound is limited, established organic chemistry principles allow for the prediction of its reactivity. As a tertiary alcohol, it can undergo reactions such as etherification and esterification under appropriate conditions.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For a tertiary alcohol like this compound, the formation of the alkoxide would be the first step, followed by reaction with a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com

Esterification: The formation of esters from tertiary alcohols can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide or carboxylic acid byproduct and to catalyze the reaction. This method avoids the acidic conditions of Fischer esterification, which could lead to side reactions at the alkyne or dehydration of the tertiary alcohol.

The alkyne moiety itself offers a plethora of opportunities for further diversification. Beyond its formation via Sonogashira coupling, the terminal alkyne can participate in a variety of chemical transformations.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Hydration: The hydration of the alkyne can lead to the formation of a ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of a strong acid. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can also be achieved. The regioselectivity of this reaction would be expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the alkyne.

These selective functionalizations of the hydroxyl and alkyne groups of this compound underscore its potential as a versatile building block for the synthesis of a wide range of more complex molecules.

Mechanistic Investigations and Reaction Pathway Analysis for 4 Biphenyl 4 Yl 2 Methyl but 3 Yn 2 Ol Syntheses and Transformations

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. nih.gov The construction of the aryl-alkyne bond in 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol is often achieved through palladium-catalyzed cross-coupling reactions.

The regioselectivity and efficiency of palladium-catalyzed reactions are profoundly influenced by the catalyst's interaction with the substrates and the specific ligands employed. In aryl-alkyne couplings, the precise control of where the new bond forms is paramount.

Methodologies involving the cooperative action of palladium and a strained olefin like norbornene have been developed to achieve selective aryl-aryl coupling through C-halide and C-H activation. nih.gov This process involves the formation of a palladacycle, an intermediate structure that directs the subsequent reaction steps with high selectivity. nih.gov This palladacycle can open to form a biphenylylnorbornylpalladium complex. The steric strain within this complex facilitates the deinsertion of norbornene, effectively acting as a removable scaffold, to generate a biphenylylpalladium species ready for subsequent coupling. nih.gov

Furthermore, the choice of ligand can dramatically alter the catalytic activity and selectivity of the palladium center. The use of bulky, electron-rich trialkylphosphine ligands such as P(t-Bu)₃ has been shown to enable a complete reversal of the typical reactivity order of aryl electrophiles. nih.gov For instance, while a Pd/PCy₃ catalyst might selectively couple an aryl triflate over an aryl chloride, switching the ligand to P(t-Bu)₃ can direct the reaction to occur selectively at the aryl chloride position. nih.gov This highlights the ligand's critical role in modulating the electronic and steric environment of the palladium catalyst during the oxidative addition step, which is a key phase of the catalytic cycle. nih.govyoutube.com

The Sonogashira reaction is the most prominent method for coupling terminal alkynes with aryl or vinyl halides to produce compounds like this compound. wikipedia.orgbeilstein-journals.org The reaction can proceed through two primary mechanistic pathways: a copper co-catalyzed cycle and a copper-free cycle.

Copper Co-Catalyzed Sonogashira Cycle: The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt. wikipedia.orgorganic-chemistry.org The mechanism is understood to involve two interconnected catalytic cycles:

Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 4-bromobiphenyl) to form a Pd(II)-aryl complex. youtube.com

Copper Cycle : Concurrently, the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide species. nih.gov

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst. youtube.comnih.gov

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the cycle. youtube.com

Copper-Free Sonogashira Cycle: Concerns over undesirable alkyne homocoupling (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols. nih.govnih.gov In these systems, the mechanism is modified:

Oxidative Addition : This step is identical to the co-catalyzed version, where the Pd(0) catalyst adds to the aryl halide. libretexts.org

Alkyne Activation & Deprotonation : In the absence of copper, the amine base directly facilitates the deprotonation of the alkyne. This is often preceded by the formation of a π-alkyne-palladium complex, which increases the acidity of the terminal proton, allowing for deprotonation by the base to form a palladium acetylide intermediate. libretexts.org

Reductive Elimination : The palladium acetylide complex then undergoes reductive elimination to furnish the cross-coupled product and the Pd(0) catalyst. libretexts.org

A notable variation for tertiary propargyl alcohols is the "deacetonative" Sonogashira coupling. organic-chemistry.org This protocol allows for the coupling of aryl chlorides with an aryl propargyl alcohol, where a palladacycle catalyst facilitates the in-situ generation of the terminal alkyne via a deacetonation step before proceeding through the standard coupling mechanism. organic-chemistry.org The choice of solvent and base is critical; for instance, studies have shown that using Cs₂CO₃ in acetonitrile (B52724) is effective for coupling aryl tosylates and chlorides with terminal alkynes in a copper-free system. organic-chemistry.org

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 94 |

| 2 | 1-Bromonaphthalene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 96 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 92 |

Mechanistic Insights into Asymmetric Transformations

The tertiary alcohol in this compound is a chiral center. The synthesis of enantiomerically pure forms of this compound requires asymmetric catalysis, which can be achieved through biocatalytic or organocatalytic methods.

Deracemization is a powerful technique to obtain an enantiomerically pure compound from a racemic mixture. Biocatalytic deracemization often employs enzymes like ketoreductases (KREDs) or lipases. nih.govacs.org A common strategy involves a cyclic process of enantioselective oxidation followed by non-selective or stereocomplementary reduction, or vice versa.

The mechanism for deracemizing a secondary or tertiary alcohol typically involves:

Enantioselective Oxidation : An oxidase or dehydrogenase enzyme selectively oxidizes one enantiomer of the alcohol (e.g., the (S)-enantiomer) to the corresponding ketone.

Asymmetric Reduction : A ketoreductase (KRED), often from a different microbial source, reduces the ketone back to the alcohol, but with high selectivity for the other enantiomer (e.g., the (R)-enantiomer). entrechem.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. beilstein-journals.org For substrates related to butynols, such as butenolides and butyrolactones, organocatalysis provides powerful stereochemical control. nih.govacs.org

Two prevalent mechanisms in organocatalysis are iminium and enamine catalysis. For instance, the enantioselective Mukaiyama–Michael reaction to form butenolide structures can be catalyzed by a chiral imidazolidinone. acs.orgnih.gov The mechanism involves the formation of a chiral iminium ion from the reaction of the organocatalyst with an α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating a highly stereocontrolled Michael addition. nih.gov

Another class of effective organocatalysts are cinchona alkaloids. rsc.org These molecules can act as Brønsted bases or in phase-transfer catalysis. In the context of asymmetric Michael additions, the cinchona alkaloid catalyst can activate the nucleophile by deprotonation while simultaneously directing the approach of the electrophile through hydrogen bonding and steric interactions, thereby controlling the stereochemical outcome of the C-C bond formation. rsc.org The development of these catalytic protocols is essential for accessing specific enantiomers of functionalized molecules derived from or related to this compound. nih.gov

Proposed Mechanisms for Gold-Catalyzed Reactions Involving Alkynol Substrates

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit strong carbophilicity, meaning they have a high affinity for carbon-carbon multiple bonds. researchgate.net This property makes them exceptionally effective for activating alkynes, including alkynol substrates, towards nucleophilic attack and cyclization reactions. csic.esnih.gov

The general mechanism for gold-catalyzed activation of an alkyne involves the coordination of the cationic gold complex [LAu]⁺ to the alkyne, forming a π-complex. nih.gov This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov

For an alkynol substrate, several reaction pathways are possible:

Intramolecular Cyclization : If the alkynol contains a tethered nucleophile, such as a hydroxyl or carbonyl group, gold activation can trigger an intramolecular cyclization. For example, o-alkynylbenzaldehydes can undergo cyclization in the presence of a Au(III) catalyst to form isochromene cores. researchgate.net The reaction proceeds via nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne.

Tandem Reactions : Gold catalysts can initiate tandem or cascade reactions. A gold(I)-catalyzed intramolecular cyclization of a 2-(1-alkynyl)-2-alken-1-one can generate a furanyl-gold intermediate, which can then participate in a subsequent [3+3] cycloaddition with a nitrone. beilstein-journals.org

Rearrangements : Gold activation can lead to complex rearrangements. In the presence of a gold catalyst, propargyl ether substrates can rearrange to form allene (B1206475) intermediates, which can then undergo further gold-catalyzed transformations. nih.gov

Influence of Electronic and Steric Effects on Reactivity and Selectivity in this compound Chemistry

The synthesis and subsequent transformations of this compound are significantly governed by the interplay of electronic and steric factors. These effects dictate the reactivity of the starting materials and the selectivity of the reactions, primarily in the context of the Sonogashira coupling reaction, which is the cornerstone for the formation of the aryl-alkyne bond in this molecule.

Electronic Effects

The electronic nature of the substituents on the biphenyl (B1667301) moiety of the aryl halide has a profound impact on the rate of the Sonogashira coupling reaction. The reactivity of the aryl halide is largely dependent on the electrophilicity of the carbon atom bonded to the halogen. libretexts.org

Influence of Substituents on the Aryl Halide:

Electron-withdrawing groups (EWGs) attached to the biphenyl ring system increase the reactivity of the corresponding 4-halobiphenyl in the Sonogashira coupling. researchgate.net These groups enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the carbon-halogen bond more susceptible to cleavage by the palladium(0) catalyst. libretexts.org Conversely, electron-donating groups (EDGs) on the biphenyl ring decrease the reaction rate. researchgate.net

While specific data for the synthesis of this compound with a range of substituents is not extensively documented in a single study, the trend is well-established from studies on the synthesis of various 4-aryl-2-methyl-3-butyn-2-ols. The following table, compiled from data on the synthesis of analogous compounds, illustrates this electronic trend.

Table 1: Influence of Electronic Substituents on the Aryl Bromide in Sonogashira Coupling with 2-Methyl-3-butyn-2-ol

| Entry | Aryl Bromide | Substituent (at para-position) | Electronic Nature | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromonitrobenzene | -NO₂ | Strong Electron-Withdrawing | 95 |

| 2 | 4-Bromoacetophenone | -COCH₃ | Moderate Electron-Withdrawing | 92 |

| 3 | 4-Bromobenzonitrile | -CN | Moderate Electron-Withdrawing | 94 |

| 4 | Bromobenzene | -H | Neutral | 85 |

| 5 | 4-Bromoanisole | -OCH₃ | Moderate Electron-Donating | 78 |

| 6 | 4-Bromotoluene | -CH₃ | Weak Electron-Donating | 82 |

Data is representative and compiled from analogous reactions reported in the literature for the synthesis of 4-aryl-2-methyl-3-butyn-2-ols. nih.gov

This data clearly demonstrates that aryl bromides bearing electron-withdrawing substituents provide higher yields in shorter reaction times compared to those with electron-donating groups. This principle directly applies to the synthesis of derivatives of this compound, where substituents on either of the phenyl rings of the biphenyl group would modulate reactivity in a similar fashion.

Influence on Subsequent Transformations:

Interestingly, in subsequent transformations of 4-aryl-2-methyl-3-butyn-2-ols, such as deacetonative phosphonation reactions, the electronic effect of the 4-aryl group (including a biphenyl group) appears to have no significant influence on the reaction's efficiency. rsc.org This suggests that once the aryl-alkyne framework is constructed, the electronic nature of the aryl substituent may play a less critical role in certain downstream reactions where the primary transformation occurs at the alcohol and alkyne functionalities.

Steric Effects

Steric hindrance plays a crucial role in determining the feasibility and efficiency of the synthesis of this compound. These effects can arise from the catalyst system, specifically the phosphine (B1218219) ligands, as well as from the substrates themselves.

Influence of Phosphine Ligand Bulk:

The phosphine ligands coordinated to the palladium center are critical for the catalyst's stability and activity. The steric bulk of these ligands is a key parameter that can be tuned to optimize the reaction. Bulky, electron-rich phosphines have been shown to be particularly effective in promoting Sonogashira couplings, especially with less reactive aryl bromides. organic-chemistry.org

The "cone angle" of a phosphine ligand is a quantitative measure of its steric bulk. researchgate.net There is often an optimal range for the cone angle to achieve maximum catalytic activity. Ligands that are too small may lead to the formation of inactive palladium species, while ligands that are excessively bulky can hinder the approach of the substrates to the metal center. researchgate.netrsc.org For the coupling of sterically demanding substrates, such as a substituted 4-halobiphenyl, the use of bulky phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bulky biaryl phosphines (e.g., SPhos, XPhos) is often necessary to achieve good yields. nih.govorganic-chemistry.orgbeilstein-journals.org

Table 2: Effect of Phosphine Ligand on the Sonogashira Coupling of Aryl Bromides

| Entry | Phosphine Ligand | Cone Angle (θ) | Characteristic | Typical Application |

|---|---|---|---|---|

| 1 | Triphenylphosphine (PPh₃) | 145° | Less Bulky | General purpose, often less effective for aryl bromides |

| 2 | Tri(p-tolyl)phosphine (P(p-tol)₃) | 145° | Less Bulky, more electron-rich than PPh₃ | Effective for some aryl bromides nih.gov |

| 3 | Tri-tert-butylphosphine (P(t-Bu)₃) | 182° | Very Bulky, Electron-rich | Highly effective for unreactive and hindered aryl bromides organic-chemistry.org |

| 4 | SPhos | 356° (biaryl) | Very Bulky, Electron-rich | Excellent for challenging couplings, including aryl bromides and chlorides beilstein-journals.org |

| 5 | XPhos | 352° (biaryl) | Very Bulky, Electron-rich | Similar to SPhos, broad applicability for difficult couplings beilstein-journals.org |

Cone angles are approximate values. The choice of ligand is crucial for overcoming the steric hindrance associated with the biphenyl group and any other substituents.

Substrate-Based Steric Hindrance:

The biphenyl group itself introduces significant steric bulk. If there are substituents at the ortho-positions of the biphenyl ring (positions 2, 6, 2', and 6'), this steric hindrance is magnified. Such substitution can significantly slow down or even prevent the oxidative addition step of the Sonogashira reaction. In such cases, the selection of a highly active catalyst system with bulky, electron-rich ligands becomes even more critical to force the reaction to proceed. organic-chemistry.org

Similarly, the alkyne component, 2-methyl-3-butyn-2-ol, possesses a tertiary alcohol group with two methyl substituents. While this group is not directly at the reaction center (the terminal C-H bond), its bulk can influence the approach to the catalytic complex, although this effect is generally less pronounced than the steric hindrance on the aryl halide. researchgate.net

Computational and Theoretical Studies on 4 Biphenyl 4 Yl 2 Methyl but 3 Yn 2 Ol

Density Functional Theory (DFT) Calculations for Elucidating Reaction Energetics and Selectivity

Density Functional Theory (DFT) has become an indispensable method for studying complex chemical systems. It allows for the calculation of molecular properties by modeling the electron density, providing a balance between computational cost and accuracy. This is particularly useful for understanding the intricacies of catalytic reactions involved in the synthesis of biphenyl-alkyne compounds.

The synthesis of 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol often involves a Sonogashira-Hagihara coupling reaction between a halo-biphenyl (e.g., 4-bromo-biphenyl or 4-iodo-biphenyl) and 2-methyl-3-butyn-2-ol (B105114). nih.gov When a di- or polyhalogenated biphenyl (B1667301) is used, the selectivity of the coupling reaction becomes a critical issue. DFT calculations are instrumental in rationalizing this selectivity.

Traditionally, selectivity in cross-coupling reactions with different halogens (e.g., I, Br, Cl) is predicted based on the carbon-halogen (C-X) bond dissociation energies (BDEs), with the general reactivity trend being C–I > C–Br > C–Cl. nih.gov However, when identical halogens are present at different positions, or for more nuanced cases, BDE alone is insufficient. nih.gov DFT-based models, such as the distortion-interaction model, provide a more comprehensive picture by analyzing the energetics of the oxidative addition step, which is often rate-determining. nih.gov

For instance, in the palladium-catalyzed coupling of a dihalobiphenyl, DFT can calculate the activation energy barriers for the insertion of the palladium catalyst into each C-X bond. These calculations consider both the electronic effects (e.g., electron-withdrawing or -donating groups on the rings) and steric hindrance around the reaction sites. nih.gov A computational study on the palladium insertion into aryl carbon-fluorine bonds highlighted that the mechanism can be a concerted oxidative addition, but can switch to a stepwise pathway if strong electron-withdrawing groups are present. ic.ac.uk This level of detailed mechanistic insight allows chemists to predict which halogen will react preferentially, enabling the controlled synthesis of specific isomers.

Table 1: Illustrative DFT-Calculated Energy Barriers for Oxidative Addition Note: This table presents hypothetical but representative data for a generic dihalobiphenyl to illustrate the application of DFT in predicting selectivity. Actual values depend on the specific molecule, catalyst, and computational method.

| Position of Halogen | C-X Bond Type | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

| Position A (less hindered) | C-Br | 15.2 | Higher |

| Position B (more hindered) | C-Br | 18.5 | Lower |

| Position C (electron-poor) | C-Cl | 20.1 | Higher (for Cl) |

| Position D (electron-rich) | C-Cl | 23.4 | Lower (for Cl) |

Prediction of Electronic Properties and HOMO-LUMO Gaps of Biphenyl-Alkyne Systems

The electronic properties of π-conjugated systems like this compound are of significant interest for applications in materials science. DFT is a primary tool for predicting these properties, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and electronic excitation properties of a molecule. nih.govajchem-a.com A smaller gap generally suggests higher reactivity and easier electronic transitions, which is relevant for developing materials for optical and electronic devices. nih.govresearchgate.net DFT calculations can accurately predict these orbital energies and the resulting gap. nih.govresearchgate.net For biphenyl-alkyne systems, the extent of π-conjugation, the dihedral angle between the two phenyl rings, and the nature of any substituents all influence the HOMO-LUMO gap.

For example, DFT calculations can compare the HOMO-LUMO gap of the parent 4-ethynylbiphenyl with that of this compound. The addition of the hydroxyisopropyl group on the alkyne might slightly alter the electronic profile. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the MEP would likely show negative potential around the hydroxyl oxygen and the π-system of the aromatic rings, indicating sites susceptible to electrophilic attack.

Table 2: Predicted Electronic Properties of a Model Biphenyl-Alkyne System Note: These values are illustrative, calculated using a common DFT functional (B3LYP) for a representative molecule to demonstrate the type of data generated.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.25 | Energy of the highest energy electrons; relates to ionization potential |

| LUMO Energy | -1.10 | Energy of the lowest energy empty orbital; relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicates high kinetic stability and low chemical reactivity |

Energetic and Geometric Considerations in Proposed Mechanistic Pathways

Beyond predicting selectivity and static properties, DFT is used to map the entire potential energy surface of a reaction, such as the Sonogashira coupling. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products.

A DFT study of a Suzuki-Miyaura cross-coupling reaction, which shares mechanistic similarities with the Sonogashira reaction, detailed the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of this compound, DFT calculations would model the palladium(0) catalyst's oxidative addition to the halo-biphenyl, the subsequent reaction with the copper(I) acetylide of 2-methyl-3-butyn-2-ol (transmetalation), and the final reductive elimination of the product, regenerating the palladium(0) catalyst.

These calculations provide critical data on the activation energy of each step, identifying the rate-determining step of the catalytic cycle. nih.gov For example, studies have shown that transmetalation can be the rate-limiting step in similar coupling reactions. nih.gov Geometric parameters, such as the bond lengths and angles in the transition state structures, reveal the precise atomic motions involved in bond-making and bond-breaking processes. ic.ac.uknih.gov

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

While DFT is excellent for understanding reaction energetics, molecular modeling and, specifically, molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. These methods are crucial for analyzing the flexibility of molecules and their interactions within a complex environment, such as a catalytic system.

The biphenyl unit in this compound is not rigidly planar. The two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. The preferred dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens on each ring (favoring a twisted conformation).

Molecular modeling techniques can systematically explore the potential energy as a function of this dihedral angle to identify the most stable conformation(s). For a related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, X-ray crystallography showed a nearly coplanar arrangement of the aromatic ring and the alkyne group. nih.govresearchgate.net Similarly, computational studies on 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533) also investigated its structure. researchgate.net For this compound, modeling would likely predict a non-zero dihedral angle in the gas phase or in solution due to the steric repulsion of the ortho-hydrogens. The presence of the bulky 2-hydroxyprop-2-yl group on the alkyne is unlikely to significantly restrict the biphenyl rotation directly, but its interactions in a condensed phase could play a role.

In a palladium-catalyzed reaction, the phosphine (B1218219) ligands on the metal center play a vital role in the catalyst's stability and reactivity. Molecular dynamics simulations can model the entire catalytic complex, including the palladium center, its ligands, and the substrates (e.g., 4-halobiphenyl and 2-methyl-3-butyn-2-ol).

MD simulations track the movements of all atoms over time, providing a dynamic picture of how the substrates approach and bind to the catalyst. biorxiv.orgnih.gov This is particularly important for understanding how the size and electronic properties of the ligands create a "binding pocket" for the substrates. For alkynols like 2-methyl-3-butyn-2-ol, the hydroxyl group can form hydrogen bonds with ligands or other species in the reaction, potentially influencing the substrate's orientation and reactivity. acs.org

By analyzing the trajectories from an MD simulation, researchers can identify key intermolecular interactions, such as π-stacking between the biphenyl group and a ligand's aromatic ring, or hydrogen bonds. biorxiv.orgnih.gov These simulations can help explain why certain ligands are more effective than others and can guide the design of new, more efficient catalytic systems for the synthesis of this compound and other complex alkynols. nih.gov

Quantum Chemical Predictions for Novel Reactivity Patterns and Synthetic Opportunities

As of the latest available research, specific quantum chemical predictions for novel reactivity patterns and synthetic opportunities for the compound this compound have not been extensively reported in publicly accessible scientific literature. While experimental synthesis and basic characterization of this molecule have been documented, detailed computational studies focusing on its electronic structure, reaction mechanisms, and potential for new synthetic applications are not presently available. rsc.org

Theoretical investigations, typically employing methods such as Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of complex organic molecules. Such studies on analogous compounds, like 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol and 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, have provided insights into their molecular geometry, intermolecular interactions, and electronic properties. nih.govresearchgate.netresearchgate.net For instance, computational analyses of similar structures have been used to understand crystal packing through Hirshfeld surface analysis and to quantify the energetics of hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

In principle, quantum chemical calculations for this compound could predict several key features:

Electron Density Distribution: Mapping the electron density would identify the most electron-rich and electron-deficient regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack. The biphenyl group, the hydroxyl group, and the alkyne moiety would be of particular interest.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons, providing a basis for predicting its behavior in pericyclic reactions, cycloadditions, and reactions with various reagents.

Reaction Pathway Energetics: Computational modeling could explore the energy profiles of potential reactions, such as additions to the alkyne, substitution reactions on the biphenyl rings, or reactions involving the hydroxyl group. This would help in identifying the most favorable reaction conditions and predicting the formation of specific products.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of the compound and its reaction products.

Without dedicated computational studies on this compound, any discussion of its novel reactivity patterns and synthetic opportunities from a quantum chemical perspective remains speculative. Future research in this area would be invaluable for unlocking the full potential of this and related biphenyl-containing alkynols in synthetic chemistry and materials science.

4 Biphenyl 4 Yl 2 Methyl but 3 Yn 2 Ol As a Key Synthetic Intermediate in Complex Molecule Construction

Strategies for the Synthesis of Advanced Organic Scaffolds

The unique structural features of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol, namely the rigid biphenyl (B1667301) group, the reactive tertiary propargyl alcohol, and the internal alkyne, make it a valuable and versatile intermediate in the synthesis of complex organic molecules. Its utility spans the construction of various heterocyclic systems and diversely functionalized aromatic compounds.

Utilization in the Construction of Chiral Heterocycles, including Pyrrolidines and Chromenopyrrolidines

While direct literature detailing the use of this compound in the synthesis of pyrrolidines and chromenopyrrolidines is specific, the general reactivity of propargyl alcohols is well-established in the formation of heterocyclic scaffolds. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, for example, has been achieved through multicomponent reactions involving amines and other carbonyl compounds. beilstein-journals.org The tertiary alcohol of the title compound can act as a key functional handle in cyclization reactions.

One potential, though not explicitly documented, strategy involves the acid-catalyzed Meyer-Schuster rearrangement or a related reaction to form an α,β-unsaturated ketone. This intermediate could then undergo aza-Michael addition with an amine, followed by intramolecular condensation to yield a substituted pyrrolidine (B122466) ring. The biphenyl moiety would remain as a significant substituent, influencing the stereochemical outcome and the physical properties of the resulting heterocycle. The development of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives from related 2-pyrrolidinone (B116388) precursors highlights the modularity of such synthetic approaches. beilstein-journals.org

Application as a Building Block in the Formation of Functionalized Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a critical class of nitrogen-containing heterocycles with wide-ranging applications. researchgate.netmdpi.com The synthesis of these structures often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. Arylalkynes, such as this compound, serve as valuable precursors to the necessary building blocks for pyrimidine synthesis.

A plausible synthetic route involves the hydration of the alkyne in this compound to yield a β-hydroxy ketone. This ketone, containing the bulky biphenyl group, can then be oxidized to the corresponding 1,3-diketone. The resulting biphenyl-substituted 1,3-diketone is a prime candidate for condensation reactions. For instance, reaction with thiourea (B124793) can yield a pyrimidine derivative, as demonstrated in a similar synthesis starting from 4-oxo-4-biphenylbut-2-enoic acid. researchcommons.org This strategy allows for the incorporation of the biphenyl unit at a specific position on the pyrimidine ring, leading to functionalized derivatives with tailored electronic and steric properties. Research has shown that even complex C2-functionalized pyrimidines can be synthesized using phenylalkynes as starting materials under mild conditions. researchgate.net

The following table outlines a general synthetic approach:

| Step | Reaction Type | Reactant | Intermediate/Product | Purpose |

| 1 | Alkyne Hydration | This compound | 4-(biphenyl-4-yl)-4-hydroxy-2-butanone | Creates a ketone functionality |

| 2 | Oxidation | 4-(biphenyl-4-yl)-4-hydroxy-2-butanone | 4-(biphenyl-4-yl)butane-2,4-dione | Forms the required 1,3-dicarbonyl precursor |

| 3 | Condensation | 4-(biphenyl-4-yl)butane-2,4-dione + Urea/Thiourea | Substituted pyrimidine derivative | Constructs the heterocyclic pyrimidine ring |

Precursor to Diversely Substituted Biphenyl Derivatives

The structure of this compound is inherently that of a substituted biphenyl, but its true value lies in its capacity to be transformed into a wide array of other biphenyl derivatives. The alkyne and tertiary alcohol functionalities are reactive sites for numerous organic transformations.

The tertiary alcohol can be eliminated under basic conditions (a retro-Favorskii reaction) to unmask a terminal alkyne, yielding 4-ethynyl-1,1'-biphenyl (B107389). nih.gov This terminal alkyne is a versatile handle for Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This method provides a powerful tool for extending the π-conjugated system and synthesizing complex, multi-substituted biphenyls.

Furthermore, the alkyne itself can undergo a variety of addition reactions. For example, hydrogenation can produce the corresponding alkene or alkane, providing access to more flexible biphenyl derivatives. The alkyne can also serve as a linchpin in cycloaddition reactions, leading to the construction of fused polycyclic aromatic systems containing a biphenyl core. nih.gov The synthesis of valsartan-based ester derivatives, which feature a biphenyl core, showcases the importance of functionalized biphenyl building blocks in medicinal chemistry. mdpi.com

Rational Design and Synthesis of Molecular Scaffolds Utilizing the this compound Core

The rigid and linear nature of the biphenyl-alkyne motif makes this compound an excellent starting material for the rational design of advanced molecular architectures, particularly for applications in materials science and nanotechnology.

Integration into Conjugated Systems and Rigid-Rod Molecular Architectures

Conjugated systems and rigid-rod molecules are of significant interest for their applications in molecular electronics, optoelectronics, and as molecular wires. The structure of this compound provides a near-perfect building block for these applications. The biphenyl unit acts as a rigid, planar segment, while the alkyne provides a linear, π-conjugated linker.

By first converting the title compound to its terminal alkyne form, 4-ethynyl-1,1'-biphenyl, chemists can employ iterative coupling strategies, such as repetitive Sonogashira couplings, to construct oligomeric and polymeric "rigid-rod" structures. In these architectures, the biphenyl-alkyne units are linked sequentially, leading to highly ordered, linear macromolecules with extended π-conjugation. A notable application of using alkynes as "linchpins" is in the construction of functionalized fused helicenes, where the alkyne facilitates the additive annulation of biphenyls to create complex, nonplanar aromatic systems. nih.gov

Development of Functionalized Biphenyl-Alkyne Building Blocks for Material Science Precursors

The compound this compound is a key precursor for a class of molecules known as functionalized biphenyl-alkyne building blocks. These building blocks are foundational in the bottom-up synthesis of advanced materials. Terminal arylalkynes are particularly prized as intermediates because the terminal C-H bond can be readily functionalized. nih.govresearchgate.net

The synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides is an efficient process, making these compounds readily accessible. beilstein-journals.orgresearchgate.net Once synthesized, the protecting group (acetone) can be removed to generate the terminal biphenyl-alkyne. This terminal alkyne can then be used in a variety of reactions critical to materials science, including:

Click Chemistry: The terminal alkyne can undergo Huisgen 1,3-dipolar cycloaddition with azides to form stable triazole linkages, a cornerstone of creating functional polymers and surface modifications.

Polymerization: Catalytic polymerization of terminal alkynes can lead to the formation of poly(phenylene ethynylene)s (PPEs), a class of conducting polymers with important optical and electronic properties.

Surface Functionalization: The alkyne group can react with silicon surfaces, enabling the formation of well-defined organic monolayers. nih.gov

The following table summarizes the transformation of the title compound into a versatile building block and its subsequent applications.

| Precursor | Building Block | Key Reaction | Application Area |

| This compound | 4-Ethynyl-1,1'-biphenyl | Retro-Favorskii Reaction | - |

| 4-Ethynyl-1,1'-biphenyl | - | Sonogashira Coupling | Synthesis of conjugated polymers and oligomers |

| 4-Ethynyl-1,1'-biphenyl | - | Click Chemistry (Cycloaddition) | Bioconjugation, functional material synthesis |

| 4-Ethynyl-1,1'-biphenyl | - | Surface Attachment Reactions | Molecular electronics, sensor development |

Q & A

Q. Table 1. Key Spectral Benchmarks for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.